6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride
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Overview
Description
6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research into 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride intersects with the synthesis of complex molecular structures and their pharmacological potentials. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds such as pyrimidine and triazine 3-oxide sulfates that act as vasodilators, indicating a method of reacting di- and triaminopyrimidine oxides with sulfur trioxide sources to yield heterocyclic O-sulfates with unique physical properties and potential hypotensive effects by direct vasodilation (J. Mccall et al., 1983). Additionally, the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides through aminomethylation demonstrates the versatility of such compounds in yielding significant yields, further highlighting the chemical reactivity and potential applications in various fields (V. Dotsenko et al., 2012).
Pharmacological Interactions
The antagonist activities of similar N-piperidinyl derivatives on cannabinoid receptors underscore the pharmaceutical importance of structural analogs to 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor offers insights into the design of receptor-specific drugs, highlighting the relevance of such compounds in developing new pharmacological agents (J. Shim et al., 2002).
Antimicrobial Applications
The chemical structure of 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride and its analogs exhibit potential antimicrobial properties. For instance, pyridine-bridged 2,6-bis-carboxamide Schiff's bases showed significant bactericidal and fungicidal activities, indicating the utility of such compounds in developing new antimicrobial agents (M. Al-Omar & A. Amr, 2010). This suggests that derivatives of 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide hydrochloride could be explored for similar applications.
Mechanism of Action
Target of Action
It’s worth noting that piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
It’s known that the reaction pathway changes from 5-exocyclization to 6-endo cyclization to form piperidine rings, contrary to baldwin’s rule .
Result of Action
Piperidine derivatives have shown a wide variety of biological activities .
properties
IUPAC Name |
6-chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-10-5-1-4-9(15-10)11(16)14-8-3-2-6-13-7-8;/h1,4-5,8,13H,2-3,6-7H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTXVOZFVAAZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=NC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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